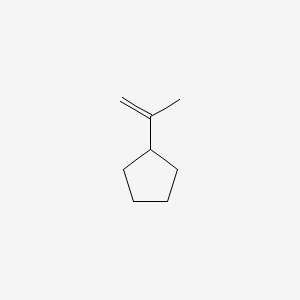
Isopropenylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of Isopropenylcyclopentane consists of a cyclopentane ring with an isopropenyl group attached . The isopropenyl group consists of a carbon double bond with a methyl group attached.Physical And Chemical Properties Analysis
Isopropenylcyclopentane has a density of 0.8±0.1 g/cm3, a boiling point of 127.3±7.0 °C at 760 mmHg, and a vapour pressure of 13.6±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 35.0±0.8 kJ/mol and a flash point of 15.2±13.0 °C . The compound has a molar refractivity of 36.4±0.3 cm3 .Applications De Recherche Scientifique
Synthesis of Cyclopentane Rings
Isoprostanes (IsoPs), a complex family of compounds derived from polyunsaturated fatty acids, utilize carbocyclic annulations, an essential reaction in synthetic chemistry. The hex-5-enyl radical cyclization, a notable method for synthesizing cyclopentane rings, highlights the significance of stereocontrolled intramolecular free-radical cyclization in carbon-carbon bond formation. A study presented new insights into preparing chiral cyclopentane rings from glucose, leading to the synthesis of various isoprostanes, including iso-, neuro-, and phytoprostanes (Durand et al., 2004).
Intermediate Synthesis for Protoilludane Skeleton
The synthesis of cis-4,4-dimethyl-2-isopropenylcyclopentane derivatives was explored as potential intermediates towards the protoilludane skeleton. Employing a thermally induced ene reaction, several derivatives were synthesized predominantly as cis isomers, opening opportunities for further elaboration towards sesquiterpenes of the protoilludane skeleton (Mdachi, 2004).
Acid-Catalyzed Ring Expansion
2,2-Dimethyl cyclopentanones, synthesized through acid-catalyzed ring expansion of isopropenylcyclobutanols, provide ready access to sesquiterpenes cuparanes and herbertanes. This method was demonstrated in the synthesis of (±)-α-cuparenone and the direct precursor of (±)-herbertene (Bernard et al., 2005).
Enhancement of Cyclohexane Isomerization
Isopentane was found to markedly enhance cyclohexane isomerization to methylcyclopentane over sulfated zirconia. This enhancement is attributed to isopentane acting as a hydride transfer agent, facilitating the slow step of hydride transfer from cyclohexane to isopropyl cation, as revealed by deuterium tracer studies (Shimizu et al., 1999).
Synthesis of Bicyclo[1.1.1]pentane Trifluoroborate Salts
A study described the development of continuous flow-enabled synthesis of bench-stable bicyclo[1.1.1]pentane trifluoroborate salts, demonstrating their use in metallaphotoredox conditions for cross-coupling with complex aryl halide substrates (VanHeyst et al., 2020).
Preparation of Functionalized Cyclopentane Derivatives
Functionalized cyclopentane derivatives were prepared through retro-ozonolys of methyl 2,6-dioxoheptanoates, accessible from the photocycloaddition of methyl 2,4-dioxopentanoate with olefins. This method led to alternative syntheses of dl-dehydroiridodial and dl-chrysomelidial (Takeshita et al., 1982).
Orientations Futures
Propriétés
IUPAC Name |
prop-1-en-2-ylcyclopentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-7(2)8-5-3-4-6-8/h8H,1,3-6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELYPKCGIXTXRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropenylcyclopentane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

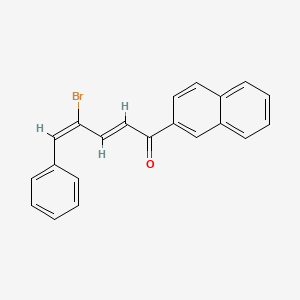
![2-{[1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2445668.png)
![6-Methyl-3-[2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2445669.png)
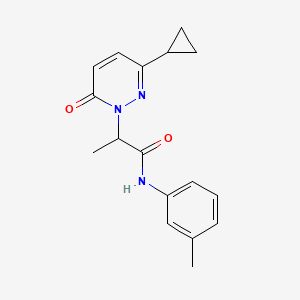
![6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2445672.png)
![4-bromo-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide](/img/structure/B2445673.png)
![1-acetyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2445675.png)
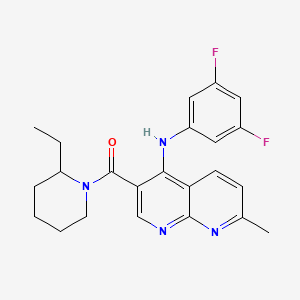
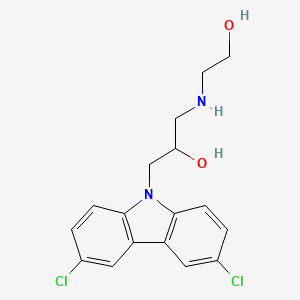
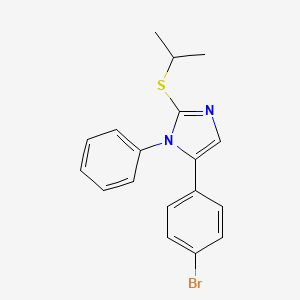
![[5-(3-Chlorophenyl)-7-(ethylsulfanyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2445681.png)
![(5R,8S)-10-((3-chloro-4-methoxyphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2445683.png)

